B1577359 Moricin-like peptide C3

Moricin-like peptide C3

Cat. No.: B1577359
Attention: For research use only. Not for human or veterinary use.
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Description

Moricin-like peptide C3 is a synthetic antimicrobial peptide (AMP) belonging to the moricin family, a class of linear, α-helical cationic peptides that play a crucial role in the innate humoral defense reactions of insects. This peptide demonstrates potent, broad-spectrum activity against a range of microorganisms. It is particularly effective against filamentous fungi, preventing the growth of Fusarium graminearum at concentrations as low as 3 µg/mL, and is also active against various yeasts, Gram-positive bacteria, and Gram-negative bacteria. The primary mechanism of action for moricin-like peptides is believed to be the disruption of the microbial cytoplasmic membrane, leading to cell death. Researchers can exploit this peptide as a novel alternative to traditional antibiotics in antimicrobial studies, given its broad activity and membrane-targeting mechanism, which may offer a lower potential for resistance development. This compound is supplied as a lyophilized powder and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

bioactivity

Antibacterial, Antifungal

sequence

KVPIGAIKKGGKIIKKGLGVIGAAGTAHEVYSHVKNRQ

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

1. Mechanism of Action
Moricin-like peptides, including C3, exhibit bactericidal activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of microbial cell membranes, leading to cell lysis. For instance, a study demonstrated that Moricin-like peptides effectively inhibited the growth of various pathogens, including Staphylococcus aureus and Escherichia coli, showcasing their potential as alternatives to traditional antibiotics in aquaculture and agriculture .

2. Aquaculture Application
Recent research highlighted the efficacy of a novel Moricin-like peptide from the Chinese oak silkworm in combating infections in sea cucumbers caused by Vibrio pathogens. The peptide was found to significantly reduce infection rates in both in vitro and in vivo models, suggesting its application as a biocontrol agent in aquaculture .

Anticancer Potential

1. Cancer Cell Studies
Moricin-like peptide C3 has shown promising results in cancer research. A study indicated that moricin could induce apoptosis in triple-negative breast cancer cells (MDA-MB-231) through reactive oxygen species (ROS) generation and modulation of key signaling pathways such as Notch-1 and NF-κB . The peptide's ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors positions it as a candidate for further development into anticancer therapies.

2. Molecular Docking Studies
In silico analyses have been employed to predict the binding interactions between Moricin-like peptides and cancer-related proteins. Molecular docking studies have shown strong interactions with proteins involved in cancer signaling pathways, reinforcing the potential for these peptides as therapeutic agents .

Comparative Efficacy of Moricin-like Peptides

The following table summarizes the antimicrobial activity and applications of various Moricin-like peptides, including C3:

Peptide Source Target Pathogens Application Efficacy
Moricin-like C3Galleria mellonellaGram-positive & Gram-negative bacteriaAntimicrobial agentHigh against E. coli, S. aureus
Anpe-MLP1Antheraea pernyiVibrio pathogensAquacultureEffective against V. fluvialis
Px-MorPlutella xylostellaFungi & bacteriaAgricultural pest controlBroad-spectrum activity

Case Studies

1. Study on Aquaculture
In a controlled study, Anpe-MLP1 was expressed using a bacmid system and demonstrated significant antimicrobial activity against pathogenic Vibrio species affecting sea cucumbers. This research provides a foundation for developing new strategies to mitigate disease outbreaks in aquaculture settings .

2. Cancer Research Study
In vitro experiments with MDA-MB-231 cells showed that exposure to Moricin-like peptides resulted in a dose-dependent decrease in cell viability, correlating with increased ROS levels and activation of apoptotic pathways. These findings suggest that Moricin-like peptides could be further explored for their potential use in cancer therapeutics .

Comparison with Similar Compounds

Comparison with Similar Moricin-like Peptides

Structural and Phylogenetic Relationships

Moricin-like peptides are restricted to Lepidoptera (moths and butterflies) and have diversified through species-specific gene duplication events. Phylogenetic analyses classify them into two ancient divergent classes , with C3 clustering within a subclass characterized by antifungal specialization .

Table 1: Structural and Functional Comparison of Moricin-like Peptides
Peptide Name Source Organism Key Activities Structural Features Gene Family Context
Moricin-like C3 Galleria mellonella Antifungal (Fusarium), Gram± bacteria, yeasts α-helical, cationic, no PTMs reported Diverged family; 8 genes, 7 peptides
B. mori Moricin A1 Bombyx mori Gram+ bacteria (Staphylococcus aureus) 42 residues, amphipathic α-helix 12 genes; three subtypes
Px-Mor Plutella xylostella Broad-spectrum, pathogen-induced 64% identity to G. mellonella A Clustered with Lepidoptera moricins
Sl moricin Spodoptera litura Antibacterial, membrane disruption Long α-helix (NMR-confirmed) Member of moricin gene family

Functional Divergence

  • Antimicrobial Spectrum :
    • C3 demonstrates potent antifungal activity , a trait less prominent in classical moricins like B. mori Moricin A1, which is more effective against Gram-positive bacteria .
    • Unlike C3, B. mori moricins show minimal activity against yeasts, highlighting functional diversification within the family .
  • Mechanism of Action: C3 and other moricins disrupt microbial membranes via cationic α-helical structures. However, C3’s unique sequence (e.g., conserved amino acid blocks in G. mellonella) may enhance fungal membrane targeting . B. mori Moricin A1 forms channels in bacterial membranes, while C3’s antifungal action likely involves interactions with fungal cell wall components like β-glucans .

Gene Expression and Regulation

  • C3 is part of a rapidly induced immune response in G. mellonella, with transcript levels upregulated upon fungal challenge .
  • Similarly, Px-Mor (from Plutella xylostella) shows peak expression in hemocytes and fat bodies 6–30 hours post-infection, suggesting conserved regulatory mechanisms across Lepidoptera .

Evolutionary Insights

  • Moricin-like peptides have undergone extensive gene duplication , particularly in G. mellonella and B. mori, enabling functional specialization. For example, B. mori has 12 moricin genes subdivided into three subtypes, while G. mellonella’s eight genes include antifungal variants like C3 .
  • Phylogenetic data suggest that the divergence of moricins into two classes occurred early in lepidopteran evolution, with C3 representing a lineage optimized for antifungal defense .

Preparation Methods

Chemical Synthesis of Moricin-like Peptide C3

Solid-Phase Peptide Synthesis (SPPS)

The predominant method for preparing peptides such as this compound is solid-phase peptide synthesis (SPPS) . This method allows for the sequential assembly of amino acids into the desired peptide chain anchored to a solid resin, facilitating automation and high purity yields.

  • Process Overview:

    • The peptide chain is elongated from the C-terminus to the N-terminus by repeated cycles of amino acid coupling and deprotection.
    • Amino acids are protected with temporary N-terminal protecting groups (commonly Fmoc) and side chains with permanent protecting groups (e.g., t-butyl derivatives).
    • Coupling reagents such as HBTU or DIC activate the carboxyl group of the incoming amino acid to form peptide bonds.
    • After chain assembly, the peptide is cleaved from the resin and all protecting groups are removed using trifluoroacetic acid (TFA) with scavengers to prevent side reactions.
  • Advantages:

    • High purity and yield for peptides up to ~50 amino acids.
    • Automation enables reproducibility and scalability.
    • Flexibility to incorporate non-natural amino acids or modifications.
  • Limitations:

    • Longer peptides have reduced yields due to incomplete reactions and side products.
    • Requires optimization of protecting groups and cleavage conditions to avoid peptide degradation.
Step Reagents/Conditions Purpose
N-terminal deprotection Piperidine in DMF Remove Fmoc protecting group
Amino acid coupling HBTU/DIC + base (e.g., DIPEA) Activate carboxyl group for peptide bond
Side chain protection t-butyl or benzyl groups Prevent side reactions
Cleavage TFA with scavengers (water, TIS, EDT) Remove peptide from resin and deprotect

Liquid-Phase Peptide Synthesis (LPPS)

Although less common today, LPPS may be used for specific Moricin-like peptides or for large-scale synthesis.

  • Process:

    • Peptide fragments are synthesized in solution and purified after each step.
    • Fragments are then coupled to form the full-length peptide.
  • Advantages:

    • Allows purification of intermediates, reducing side products.
    • Useful for convergent synthesis of longer peptides.
  • Disadvantages:

    • Labor-intensive and time-consuming.
    • Requires additional protecting groups for C-terminus.

Recombinant Expression of this compound

Gene Cloning and Expression

This compound can also be prepared by recombinant DNA technology, especially when large quantities or post-translational modifications are required.

  • Methodology:

    • The gene encoding this compound is amplified by PCR using specific primers.
    • The PCR product is cloned into an expression vector (e.g., pMD18-T).
    • The vector is transformed into a suitable host (commonly E. coli).
    • Expression is induced, and the peptide is produced as a fusion protein or directly.
    • The peptide is purified from the host cells by chromatographic methods.
  • Example Protocol:

    • PCR conditions: Initial denaturation at 94°C for 5 min; 30 cycles of 94°C for 30 s, annealing at 59°C for 30 s, extension at 72°C for 30 s; final extension at 72°C for 8 min.
    • Purification of PCR product using gel extraction kits.
    • Cloning into vector following manufacturer’s instructions.
    • Verification by sequencing and expression analysis.

Purification and Refolding

  • After expression, peptides may require refolding to achieve correct conformation and activity.
  • Purification techniques include affinity chromatography, ion exchange, and reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification Strategies for this compound

Purification is critical to obtain biologically active and homogeneous this compound.

Purification Method Principle Application in this compound Preparation
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity Most common for final purification; removes truncated sequences and impurities
Ion Exchange Chromatography Charge-based separation Useful for initial purification steps or desalting
Size-Exclusion Chromatography Separation by molecular size Removes aggregates or multimers
Affinity Chromatography Specific binding to tags or antibodies Used in recombinant peptide purification

Summary Table: Comparison of Preparation Methods for this compound

Feature Solid-Phase Peptide Synthesis (SPPS) Recombinant Expression Liquid-Phase Peptide Synthesis (LPPS)
Peptide Length Suitability Up to ~50 amino acids Unlimited, depends on expression system Suitable for fragments and large peptides
Yield Moderate to high High (depends on expression) Moderate
Purity High (with RP-HPLC purification) Variable, requires extensive purification High (due to intermediate purifications)
Time and Labor Automated, relatively fast Longer due to cloning and expression Labor-intensive, slow
Cost Moderate to high Cost-effective for large scale High due to labor
Modifications Chemical modifications possible Natural post-translational modifications possible Limited

Q & A

Q. How do researchers quantify this compound expression levels in response to pathogenic challenges?

  • Methodological Answer : Employ qRT-PCR for mRNA quantification and ELISA/Western blot for protein expression. For in vivo models (e.g., Galleria mellonella), measure temporal expression changes post-infection using RNA-seq or proteomic profiling .

Q. What are the standard assays for evaluating this compound’s antifungal activity?

  • Methodological Answer : Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against fungal pathogens (e.g., Candida spp.). Combine with fluorescence microscopy to visualize membrane disruption using dyes like propidium iodide .

Advanced Research Questions

Q. What experimental designs address challenges in studying this compound’s mode of action in genetically intractable insect models?

  • Methodological Answer : Utilize RNA interference (RNAi) to knockdown peptide expression and assess phenotypic changes in immunity. Alternatively, heterologous expression systems (e.g., Drosophila melanogaster) with promoter-reporter constructs can isolate regulatory elements .

Q. How can researchers resolve contradictory data on this compound’s efficacy across different infection models?

  • Methodological Answer : Perform meta-analyses of transcriptomic datasets to identify context-dependent expression patterns (e.g., parasite-specific vs. bacterial triggers). Validate with in vitro co-culture assays using immune-competent hemocytes .

Q. What strategies optimize the delivery of this compound for in vivo therapeutic testing without inducing cytotoxicity?

  • Methodological Answer : Encapsulate peptides in lipid nanoparticles or conjugate with cell-penetrating peptides (CPPs) to enhance bioavailability. Dose-response studies in invertebrate models (e.g., Bombyx mori) can establish safety thresholds .

Q. How do researchers investigate synergistic interactions between this compound and other antimicrobial peptides (AMPs)?

  • Methodological Answer : Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs) against polymicrobial infections. Transcriptomic co-expression analysis (e.g., dual RNA-seq) can identify AMP networks upregulated during co-infections .

Q. What computational approaches predict this compound’s interaction with fungal cell membranes?

  • Methodological Answer : Apply molecular dynamics (MD) simulations to model peptide-lipid bilayer interactions, focusing on electrostatic and hydrophobic forces. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics .

Q. How can researchers address the lack of standardized protocols for isolating this compound from insect hemolymph?

  • Methodological Answer : Optimize purification using affinity chromatography with anti-Moricin antibodies or His-tagged recombinant peptides. Cross-validate purity via MALDI-TOF mass spectrometry and circular dichroism (CD) for structural integrity .

Q. What ethical and practical considerations apply to longitudinal studies of this compound in live insect models?

  • Methodological Answer : Adhere to institutional guidelines for invertebrate welfare, minimizing sample size via power analysis. Use non-invasive imaging (e.g., fluorescence-based tracking) to monitor peptide distribution over time .

Tables for Key Findings

Observation Methodology Reference
This compound upregulated in Plutella xylostella during parasitismRNA-seq and qRT-PCR validation
Antifungal activity against Aspergillus spp. with MIC ≤ 8 µg/mLBroth microdilution assay
Structural homology to Gloverin family peptidesNMR spectroscopy

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